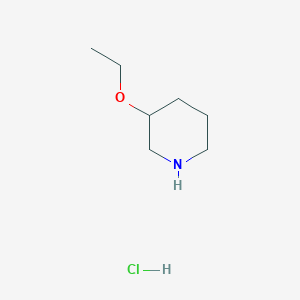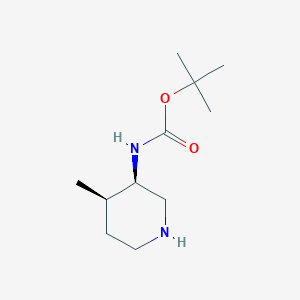
2-(Pyrrolidin-1-yl)ethanamine dihydrochloride
説明
2-(Pyrrolidin-1-yl)ethanamine dihydrochloride, also known as 2-PYRROLIDINOETHYLAMINE 2HCL, is a chemical compound with the molecular formula C6H16Cl2N2 . It is used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations .
Synthesis Analysis
The synthesis of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride involves the reaction with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations .Molecular Structure Analysis
The molecular structure of 2-(Pyrrolidin-1-yl)ethanamine dihydrochloride consists of 6 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, and 2 nitrogen atoms . The InChI code for this compound isInChI=1S/C6H14N2.2ClH/c7-3-6-8-4-1-2-5-8;;/h1-7H2;2*1H . Chemical Reactions Analysis
The compound may be used in the preparation of dihydropyrrolo [2′,1′:3,4]pyrazino [2,1- a ]isoindolones by reacting with 2-formylbenzoic acids or 2-acetylbenzoic acid via N -acyliminium cation aromatic cyclizations .Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.11 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 186.0690539 g/mol . The topological polar surface area of the compound is 29.3 Ų . The compound has a heavy atom count of 10 . The compound is solid at 20 degrees Celsius . The melting point of the compound is between 111.0 to 115.0 °C .科学的研究の応用
DNA Binding and Cytotoxicity
- Application in DNA Interaction and Anticancer Activity : Cu(II) complexes of tridentate ligands, including variations of pyrrolidin-1-yl ethanamine, have been studied for their DNA-binding properties and cytotoxic effects on cancer cells. One such study by Kumar et al. (2012) revealed that these complexes show good DNA binding propensity and induce minor structural changes in calf thymus DNA. They also demonstrated moderate cytotoxicity against different cancer cell lines, which highlights their potential in anticancer research (Kumar et al., 2012).
Corrosion Inhibition
- Role in Corrosion Inhibition : The study by Das et al. (2017) investigated cadmium(II) Schiff base complexes, including ligands derived from pyrrolidin-1-yl ethanamine, for their corrosion inhibition properties on mild steel. These complexes showed significant inhibition activity, particularly in the presence of azide, indicating their potential application in corrosion engineering and materials science (Das et al., 2017).
Analytical Chemistry
- Analytical Applications in Pharmaceuticals : In the pharmaceutical industry, related substances to pyrrolidin-1-yl ethanamine are analyzed in betahistine hydrochloride tablets. Zhu Ron (2015) established a method to determine these substances, indicating the importance of this compound in quality control and pharmaceutical analysis (Zhu Ron, 2015).
Catalysis
- Catalytic Applications : Research by Zulu et al. (2020) on palladium(II) complexes of (pyridyl)imine ligands, related to pyrrolidin-1-yl ethanamine, showed these complexes to be effective catalysts in the methoxycarbonylation of olefins. This illustrates their utility in catalytic processes, particularly in organic synthesis (Zulu et al., 2020).
Material Science
- Use in Material Science : Nyamato et al. (2016) explored nickel(II) complexes chelated by (amino)pyridine ligands, similar in structure to pyrrolidin-1-yl ethanamine, for ethylene oligomerization. This research contributes to the understanding of complex materials and their applications in industrial chemistry (Nyamato et al., 2016).
Safety And Hazards
The compound causes skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling and to wear protective gloves, eye protection, and face protection . If eye irritation persists, get medical advice or attention . If it comes in contact with skin, wash with plenty of water . If skin irritation occurs, get medical advice or attention . Contaminated clothing should be removed and washed before reuse .
特性
IUPAC Name |
2-pyrrolidin-1-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-3-6-8-4-1-2-5-8;;/h1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLQUSMPBPVMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672577 | |
| Record name | 2-(Pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-1-yl)ethanamine dihydrochloride | |
CAS RN |
65592-36-1 | |
| Record name | 2-(Pyrrolidin-1-yl)ethan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-Pyrrolidinyl)ethanamine Dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[1,2,4]Triazolo[1,5-a]pyridine-6-carbaldehyde](/img/structure/B1391333.png)
![Imidazo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B1391334.png)



![4-{[(3-Methylphenyl)sulfanyl]methyl}aniline](/img/structure/B1391340.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1391343.png)


